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Abstract
NR-V04, a first-in-class proteolysis-targeting chimera (PROTAC), has emerged as a potent

modulator of the tumor microenvironment (TME) by targeting the nuclear receptor NR4A1 for

degradation. This technical guide provides an in-depth overview of the mechanism of action of

NR-V04 and its profound impact on various immune cell populations. Through the degradation

of NR4A1, NR-V04 orchestrates a shift in the TME from an immunosuppressive to an anti-

tumorigenic state, primarily by augmenting the populations of tumor-infiltrating B cells and

effector T cells while concurrently reducing myeloid-derived suppressor cells. This guide will

detail the experimental evidence, key signaling pathways, and methodologies utilized to

elucidate the immunomodulatory functions of NR-V04, offering valuable insights for

researchers and professionals in the field of cancer immunotherapy.

Introduction
The tumor microenvironment is a complex and dynamic ecosystem of cancer cells, stromal

cells, and immune cells that plays a critical role in tumor progression and response to therapy.

A key challenge in cancer immunotherapy is overcoming the immunosuppressive nature of the

TME. The nuclear receptor NR4A1 has been identified as a crucial regulator in maintaining this

immunosuppressive state.[1][2] NR-V04, a PROTAC designed to specifically degrade NR4A1,

represents a novel therapeutic strategy to dismantle this immunosuppression and unleash a
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potent anti-tumor immune response.[1] This document serves as a comprehensive resource on

the mechanisms by which NR-V04 modulates immune cell populations.

Mechanism of Action of NR-V04
NR-V04 is a heterobifunctional molecule that induces the degradation of NR4A1.[1] It functions

by simultaneously binding to NR4A1 and the Von Hippel-Lindau (VHL) E3 ubiquitin ligase, a

component of the cellular protein degradation machinery.[3][4] This proximity-induced ternary

complex formation leads to the polyubiquitination of NR4A1, marking it for degradation by the

proteasome.[3][5] The degradation of NR4A1 is rapid, occurring within hours of treatment in

vitro, and is sustained for several days in vivo.[1] This targeted degradation effectively removes

a key transcriptional regulator that governs the function of multiple immune cell types within the

TME.[3][4]

Signaling Pathway
The degradation of NR4A1 by NR-V04 relieves the suppression of key signaling pathways in

immune cells, particularly the T cell receptor (TCR) and B cell receptor (BCR) signaling

pathways.[3][6] Gene set enrichment analysis has revealed an inverse correlation between

NR4A1 expression and the activity of these crucial immune signaling cascades.[3]
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Caption: Mechanism of NR-V04 and its impact on immune signaling.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 9 Tech Support

https://www.benchchem.com/product/b15603368?utm_src=pdf-body-img
https://www.benchchem.com/product/b15603368?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15603368?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Modulation of Immune Cell Populations
Treatment with NR-V04 leads to a significant remodeling of the immune cell landscape within

the tumor microenvironment. The most prominent effects are observed in B cell, T cell, and

myeloid-derived suppressor cell populations.[3][7][8]

Induction of Tumor-Infiltrating B Cells (TI-B cells)
A key and unexpected finding of NR-V04 treatment is the substantial increase in tumor-

infiltrating B cells.[1][3] This effect is observed in multiple melanoma mouse models.[4] The

induced B cell population primarily consists of plasmablasts, which are known for their early

and rapid antibody responses.[3] Furthermore, NR-V04 treatment enhances the expression of

BCR isotypes IgD+IgM- and IgD+IgM+, suggesting a heightened B cell response to tumor

antigens.[3] The anti-tumor efficacy of NR-V04 is completely abrogated in B cell-deficient mice,

highlighting the critical role of these cells in the therapeutic response.[3]

Enhancement of T Cell Effector Functions
NR-V04 treatment also positively impacts T cell populations. Specifically, it leads to an increase

in effector memory CD8+ T cells (Tem) in both the spleen and tumors.[6] The degradation of

NR4A1 in T cells is thought to reverse T cell exhaustion, a state of dysfunction commonly

observed in the TME.[4] Depletion of CD8+ T cells diminishes the therapeutic efficacy of NR-
V04, underscoring their contribution to the anti-tumor response.[4]

Reduction of Myeloid-Derived Suppressor Cells
(MDSCs)
In addition to promoting anti-tumor immune cells, NR-V04 also curtails immunosuppressive cell

populations. Treatment with NR-V04 results in a significant decrease in monocytic myeloid-

derived suppressor cells (m-MDSCs) in both tumors and peripheral blood.[6][7] MDSCs are

potent suppressors of T cell and B cell function, and their reduction by NR-V04 likely

contributes to the overall enhancement of the anti-tumor immune response.

Quantitative Data Summary
The following tables summarize the quantitative effects of NR-V04 on various immune cell

populations as determined by flow cytometry analysis in preclinical melanoma models.
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Table 1: Effect of NR-V04 on Tumor-Infiltrating B Cells in B16F10 Melanoma Model

Cell Population Vehicle Control (%)
NR-V04 Treatment
(%)

Fold Change

B220+ cells 14.7 30.1 ~2.05

Plasmablasts Not specified Significantly Increased -

IgD+IgM- Not specified Increased -

IgD+IgM+ Not specified Increased -

Data from flow cytometry analysis of tumors from B16F10 melanoma-bearing mice treated with

1.8 mg/kg NR-V04.[3]

Table 2: Effect of NR-V04 on Other Immune Cell Populations

Cell Population Location
Change with NR-V04
Treatment

Effector Memory CD8+ T cells

(Tem)
Spleen and Tumors Increased

Monocytic MDSCs (m-MDSCs) Tumors and Blood Decreased

Qualitative changes observed in preclinical models following NR-V04 administration.[6][7]

Experimental Protocols
The following are detailed methodologies for key experiments cited in the investigation of NR-
V04's immunomodulatory effects.

In Vivo Murine Tumor Studies and Immune Cell Analysis
Objective: To evaluate the in vivo anti-tumor efficacy of NR-V04 and its effect on immune cell

populations within the TME.

Protocol:
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Tumor Cell Inoculation: Syngeneic mouse melanoma cells (e.g., B16F10 or Yumm1.7) are

subcutaneously injected into immunocompetent mice.

Tumor Growth Monitoring: Tumor volume is measured regularly using calipers.

NR-V04 Administration: Once tumors reach a specified size (e.g., 1 cm in diameter), mice

are treated with NR-V04 (e.g., 1.8 mg/kg via intraperitoneal injection) or vehicle control. A

typical dosing schedule involves two treatments on day 1 and day 4.[3][6]

Tissue Collection: At a predetermined endpoint (e.g., day 7), tumors, spleens, and peripheral

blood are collected.[6]

Single-Cell Suspension Preparation: Tumors are mechanically and enzymatically dissociated

to generate single-cell suspensions. Spleens are mechanically dissociated, and red blood

cells are lysed.

Flow Cytometry Staining: Single-cell suspensions are stained with a panel of fluorescently-

labeled antibodies specific for various immune cell surface markers (e.g., B220 for B cells,

CD8 for T cells, CD11b and Ly6C for m-MDSCs).

Flow Cytometry Analysis: Stained cells are analyzed using a flow cytometer to quantify the

percentages of different immune cell populations.

Experimental Workflow Diagram
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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